Lafutidine-d10 is a deuterated form of lafutidine, which is classified as a second-generation histamine H2 receptor antagonist. This compound is primarily utilized in scientific research to explore the pharmacokinetics and metabolism of lafutidine. The incorporation of deuterium atoms into the lafutidine molecule allows researchers to trace its behavior in biological systems without significantly altering its pharmacological properties. Lafutidine-d10 is particularly valuable for studying drug interactions and metabolic pathways, enhancing the understanding of its therapeutic effects and safety profiles in clinical applications.
The synthesis of lafutidine-d10 involves several methods that introduce deuterium atoms into the lafutidine structure. Key synthetic routes include:
Industrial production typically leverages these methods on a larger scale, utilizing quality control measures such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the successful incorporation of deuterium and assess the compound's purity.
Lafutidine-d10 retains a molecular structure similar to that of lafutidine, with specific modifications due to the presence of deuterium atoms. The molecular formula for lafutidine-d10 can be represented as C11H12D10N4O2S, where hydrogen atoms are replaced by deuterium in various positions within the molecule. The structural integrity is crucial for maintaining its biological activity as a histamine H2 receptor antagonist.
Lafutidine-d10 can undergo various chemical reactions typical for its class of compounds:
The outcomes of these reactions depend significantly on the specific reaction conditions and reagents employed, which can lead to a variety of products useful for further research applications.
Lafutidine-d10 functions similarly to lafutidine by acting as a histamine H2 receptor antagonist. Its mechanism involves:
This multifaceted mechanism contributes to its therapeutic efficacy in treating conditions associated with excessive gastric acid production.
Lafutidine-d10 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and handling procedures during laboratory use.
Lafutidine-d10 serves multiple scientific purposes:
rac Lafutidine-d10 is a deuterated isotopologue of the histamine H₂ receptor antagonist lafutidine, where ten hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. This strategic deuteration typically occurs on stable aliphatic and aromatic sites, such as the piperidinyl methylene groups (-CH₂- replaced by -CD₂-), furan ring positions, and acetamide side chains (Table 1). The molecular formula shifts from C₂₂H₂₉N₃O₄S in the protiated form to C₂₂H₁₉D₁₀N₃O₄S, increasing the molecular mass from 431.55 g/mol to approximately 441.60 g/mol [2] [6].
Mass spectrometry confirms deuteration efficiency (typically ≥95% atom D), with characteristic fragmentation patterns showing mass shifts in ions containing deuterated moieties. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the absence of proton signals at deuterated sites, with corresponding ¹³C-NMR peaks exhibiting deuterium-induced isotopic shifts. This precise labeling minimizes structural perturbation while providing distinct spectroscopic signatures for tracking and quantification [1] [6].
Table 1: Isotopic Labeling Pattern in rac Lafutidine-d10
Molecular Fragment | Position of Deuteration | Number of D Atoms |
---|---|---|
Piperidinyl ring | Methylene groups (-CH₂- → -CD₂-) | 8 |
Furan ring | C-H positions | 2 |
Acetamide side chain | Not typically deuterated | 0 |
Total Deuterium Atoms | 10 |
Lafutidine possesses a chiral center at the sulfoxide sulfur atom and exhibits Z/E isomerism around its butenyl double bond. The commercially available "rac" designation refers explicitly to the racemic mixture of (Δ) and (Λ) sulfoxide enantiomers. Crucially, this racemate is a 1:1 molar combination of both enantiomers, denoted as (±)-lafutidine [8]. Studies on analogous chiral pharmaceuticals demonstrate that racemates and pure enantiomers can exhibit distinct biological interactions due to stereoselective target binding. However, rac Lafutidine-d10's physicochemical behavior as a racemate is primarily dictated by its achiral crystalline packing or solution properties, rather than enantiomer-specific interactions. Research on related Ti(IV) complexes suggests racemic mixtures can sometimes show enhanced biological activity (e.g., against drug-resistant cell lines) compared to individual enantiomers, potentially due to synergistic effects or differential transport mechanisms [3] [10]. While resolving lafutidine enantiomers is feasible, deuteration does not inherently alter the racemic nature; rac Lafutidine-d10 serves primarily as an internal standard where stereochemical differences are often irrelevant for mass spectrometric detection [6] [8].
Deuteration significantly influences the molecular dynamics and chemical stability of rac Lafutidine-d10. The primary kinetic isotope effect (KIE) arises because C-D bonds are stronger (dissociation energy ~439 kJ/mol) and vibrate at lower frequencies than C-H bonds (dissociation energy ~413 kJ/mol). This strengthens the molecule against metabolic degradation pathways involving cleavage of C-H bonds, particularly oxidative dealkylation at the piperidinyl methylene groups and sulfoxidation/reduction pathways [1] [2]. Computational molecular dynamics (MD) simulations predict reduced flexibility in deuterated aliphatic chains, potentially affecting conformational sampling and binding pocket interactions.
Experimentally, rac Lafutidine-d10 demonstrates enhanced stability in biological matrices compared to its protiated counterpart. This is critical for its primary application as a stable isotope-labeled internal standard in quantitative bioanalytics (e.g., LC-MS/MS), where it must resist degradation during sample preparation and co-elute perfectly with the analyte. Studies on lafutidine-DNA interactions suggest minor groove binding; deuteration could subtly alter binding kinetics or affinity via changes in vibrational entropy or van der Waals contacts, although this requires specific investigation for the deuterated form [9].
Despite identical covalent bonding patterns, deuteration induces subtle but measurable changes in key physicochemical parameters of rac Lafutidine-d10 compared to unlabeled lafutidine (Table 2). The increased molecular mass slightly alters crystal lattice packing energies, potentially leading to differences in melting behavior. While experimental melting points for the deuterated form are scarce, Wallach's rule predicts racemic crystals of deuterated compounds may exhibit higher densities and melting points than their protiated counterparts due to tighter packing [8].
The most significant deuterium-induced shifts occur in vibrational spectroscopy. Infrared (IR) spectra show characteristic C-D stretching absorptions at ~2100-2200 cm⁻¹, distinct from C-H stretches (~2900-3000 cm⁻¹). Raman spectroscopy similarly reveals shifted peaks. Crucially, lipophilicity (LogP) experiences a slight decrease in rac Lafutidine-d10 due to the lower hydrophobicity of C-D bonds versus C-H bonds. This can marginally reduce aqueous solubility and influence partitioning in chromatographic systems. However, these changes are often minor enough not to preclude the deuterated analog's use as a chromatographic co-eluting standard. pKa values remain essentially unchanged as deuteration sites are typically remote from ionizable centers (the piperidinyl nitrogen and sulfoxide) [5] [8].
Table 2: Comparative Physicochemical Properties
Property | Lafutidine (rac) | rac Lafutidine-d10 | Primary Influence of Deuteration |
---|---|---|---|
Molecular Formula | C₂₂H₂₉N₃O₄S | C₂₂H₁₉D₁₀N₃O₄S | Mass increase |
Molecular Weight (g/mol) | 431.55 | ~441.60 | Mass increase |
LogP (Predicted/Exp.) | ~4.30 [2] | Slightly lower (~4.25-4.28) | Reduced hydrophobicity of C-D bonds |
Aqueous Solubility | Low (May dissolve in DMSO) | Slightly lower | Reduced hydrophobicity |
Vibrational Spectra | C-H stretches ~2900-3000 cm⁻¹ | C-D stretches ~2100-2200 cm⁻¹ | Altered bond vibrations |
Melting Point | Not precisely reported | Potentially higher | Potential lattice energy changes |
pKa (Piperidinyl N) | ~9.0 (Estimated) | Unchanged | Deuteration remote from ionizable site |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7